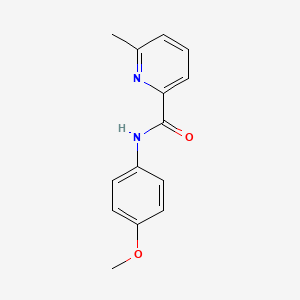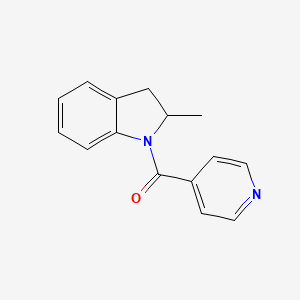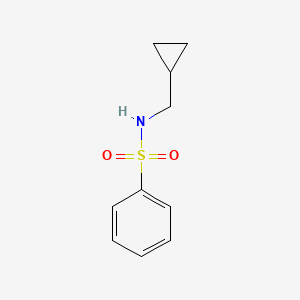
6-methyl-N-pyridin-3-ylpyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methyl-N-pyridin-3-ylpyridine-2-carboxamide, also known as MPA, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a member of the pyridine family and has been shown to possess a variety of biological activities.
Mechanism of Action
The mechanism of action of 6-methyl-N-pyridin-3-ylpyridine-2-carboxamide is not fully understood. However, it has been suggested that 6-methyl-N-pyridin-3-ylpyridine-2-carboxamide may act through the inhibition of certain enzymes and signaling pathways. 6-methyl-N-pyridin-3-ylpyridine-2-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 6-methyl-N-pyridin-3-ylpyridine-2-carboxamide has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a signaling pathway that is involved in the regulation of inflammation and immune response.
Biochemical and physiological effects:
6-methyl-N-pyridin-3-ylpyridine-2-carboxamide has been shown to possess a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, as well as inhibit tumor growth. 6-methyl-N-pyridin-3-ylpyridine-2-carboxamide has also been shown to improve cognitive function and memory, making it a potential candidate for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 6-methyl-N-pyridin-3-ylpyridine-2-carboxamide in lab experiments is its ability to inhibit COX-2 and NF-κB, which are important targets for the development of anti-inflammatory drugs. However, one limitation of using 6-methyl-N-pyridin-3-ylpyridine-2-carboxamide in lab experiments is its potential toxicity, which may limit its use in vivo.
Future Directions
There are several future directions for the study of 6-methyl-N-pyridin-3-ylpyridine-2-carboxamide. One potential direction is the development of 6-methyl-N-pyridin-3-ylpyridine-2-carboxamide analogs with improved efficacy and reduced toxicity. Another potential direction is the investigation of 6-methyl-N-pyridin-3-ylpyridine-2-carboxamide's potential as a neuroprotective agent for the treatment of neurodegenerative diseases. Additionally, the role of 6-methyl-N-pyridin-3-ylpyridine-2-carboxamide in the regulation of the immune system and its potential as an immunomodulatory agent should be further explored.
Conclusion:
In conclusion, 6-methyl-N-pyridin-3-ylpyridine-2-carboxamide is a promising compound with a variety of potential therapeutic applications. Its ability to inhibit COX-2 and NF-κB make it a potential candidate for the development of anti-inflammatory drugs. 6-methyl-N-pyridin-3-ylpyridine-2-carboxamide's neuroprotective properties also make it a potential candidate for the treatment of neurodegenerative diseases. However, further research is needed to fully understand the mechanism of action and potential limitations of 6-methyl-N-pyridin-3-ylpyridine-2-carboxamide.
Synthesis Methods
6-methyl-N-pyridin-3-ylpyridine-2-carboxamide can be synthesized through a variety of methods, including the reaction of 6-methylpyridin-3-amine with 2-pyridinecarboxylic acid chloride. This reaction results in the formation of 6-methyl-N-pyridin-3-ylpyridine-2-carboxamide, which can be purified through various techniques including column chromatography and recrystallization.
Scientific Research Applications
6-methyl-N-pyridin-3-ylpyridine-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to possess antitumor, anti-inflammatory, and antioxidant activities. 6-methyl-N-pyridin-3-ylpyridine-2-carboxamide has also been shown to possess neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
6-methyl-N-pyridin-3-ylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c1-9-4-2-6-11(14-9)12(16)15-10-5-3-7-13-8-10/h2-8H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTRKNYKZOVCWHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-N-pyridin-3-ylpyridine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-[(5,6-Difluorobenzimidazol-1-yl)methyl]-3-fluorobenzonitrile](/img/structure/B7538281.png)
![3-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]propan-1-ol](/img/structure/B7538294.png)
![4-[4-(2-Methoxyethyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]pyridine](/img/structure/B7538304.png)

![N-(2-{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)-2-furamide](/img/structure/B7538320.png)
![2-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B7538337.png)

![5-methyl-N-[[4-(pyrrolidin-1-ylmethyl)phenyl]methyl]furan-2-carboxamide](/img/structure/B7538346.png)